3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]propanamide
Description
3-{8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]propanamide is a heterocyclic compound featuring a pyrimidoindole core fused with a thiophene-substituted propanamide side chain. Key properties include:
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-4-5-15-14(9-12)17-18(22-15)19(25)23(11-21-17)7-6-16(24)20-10-13-3-2-8-26-13/h2-5,8-9,11,22H,6-7,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYAIMWJADYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core through cyclization reactions. This is followed by the introduction of the thiophene ring via nucleophilic substitution or coupling reactions. The final step involves the formation of the propanamide group through amidation reactions. Common reagents used in these reactions include strong acids, bases, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of pyrimidoindoles often possess antimicrobial properties. Preliminary studies suggest that compounds similar to 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]propanamide exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth by disrupting cell wall synthesis or inhibiting critical enzymes involved in bacterial metabolism .
Cytotoxic Effects
The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential efficacy against various types of cancer. For instance, similar pyrimidoindole derivatives have exhibited selective cytotoxicity against renal and breast cancer cells, with documented IC50 values in the low micromolar range . The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on forming the pyrimidoindole core through cyclization reactions, followed by the introduction of the thiophene ring via nucleophilic substitution or coupling reactions. The final step involves the formation of the propanamide group through amidation reactions. Common reagents include strong acids and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
For large-scale production, automated synthesis platforms and continuous flow reactors are utilized to enhance efficiency and yield. Techniques such as recrystallization and chromatography are employed for purification to ensure high-quality output suitable for research and pharmaceutical applications .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of pyrimidoindole derivatives on breast cancer cell lines, revealing significant apoptosis induction at low concentrations.
- Antimicrobial Efficacy : In vitro assays demonstrated that compounds similar to this one inhibited bacterial growth effectively by targeting essential metabolic pathways.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to structurally related analogs in Table 1, focusing on core scaffolds, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Scaffold Diversity: The target compound and compound 1 share a pyrimidoindole backbone but differ in substitution patterns. The target’s 8-methyl-4-oxo group contrasts with 1’s 2,4-diamino and 5-phenylthio groups, which are critical for PDGFR-β binding . Compounds with oxadiazole-thiazole hybrids (e.g., 7c) or pyranopyrimidine cores (e.g., ) exhibit distinct electronic properties due to heteroatom positioning.
The absence of amino groups in the target compound (unlike 1 and 2) may reduce hydrogen-bonding interactions with kinase active sites, altering selectivity .
Molecular Weight and Solubility: The target compound (360.41 g/mol) is lighter than pyranopyrimidine analogs (e.g., 425.51 g/mol in ), suggesting better solubility . Higher molecular weight in compound 10 (453.55 g/mol) correlates with bulkier substituents, which may limit bioavailability .
Biological Activity
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]propanamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.43 g/mol. The structure includes a pyrimidine ring fused with an indole moiety and a thiophene group, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrimidine and indole have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The specific activity of This compound has not been extensively documented; however, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial effects are supported by studies on similar heterocycles. Compounds containing thiophene and pyrimidine rings have shown efficacy against a range of bacterial strains. In vitro assays demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting critical enzymes .
Anti-inflammatory Properties
Inflammation plays a crucial role in several chronic diseases. Compounds with similar frameworks have been reported to exhibit anti-inflammatory effects through the inhibition of COX enzymes and modulation of pro-inflammatory cytokines. The specific mechanism for This compound remains to be fully elucidated but is hypothesized to involve the inhibition of NF-kB signaling pathways .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells via mitochondrial dysfunction.
- Antioxidant Activity : Similar compounds have shown to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. One derivative showed an IC50 value of 0.5 µM against breast cancer cell lines .
- Antimicrobial Evaluation : Thiophene-containing compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 10 µg/mL .
- Anti-inflammatory Assessment : A recent study highlighted the anti-inflammatory effects of indole derivatives in murine models, demonstrating a reduction in edema and inflammatory markers .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Use anhydrous THF as the solvent to minimize side reactions, as demonstrated in the synthesis of analogous pyrimidoindole derivatives .
- Step 2 : Monitor reaction progression via TLC (e.g., silica gel plates with ethyl acetate/hexane) to identify intermediates and byproducts .
- Step 3 : Purify via column chromatography (e.g., silica gel, gradient elution with chloroform/methanol) to isolate the target compound. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data : Typical yields range from 28% to 68.6% for structurally similar compounds, depending on purification efficiency .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, the thiophene methylene group (N-CH2-thiophene) typically resonates at δ ~4.5–5.0 ppm in 1H NMR and δ ~40–45 ppm in 13C NMR .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Expected m/z should align with the molecular formula (C21H20N4O2S) ± 0.001 Da .
- IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and NH/OH groups at ~3200–3500 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Step 1 : Generate a 3D structure using tools like Gaussian09 or Avogadro, optimizing geometry at the B3LYP/6-31G(d) level .
- Step 2 : Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like kinases or GPCRs. Use PyMOL for visualization .
- Data Analysis : Compare binding energies (ΔG) with known ligands. For example, pyrimidoindole analogs show ΔG values of −8.2 to −10.5 kcal/mol against serotonin receptors .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR signals for the pyrimidoindole core overlap, use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous protons/carbons .
- Example : In thiophene-containing analogs, HMBC correlations between the thiophene CH2 (δ ~4.5 ppm) and the adjacent carbonyl group (δ ~170 ppm) confirm connectivity .
- Validation : Cross-check with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in DMSO/water) .
Q. What strategies mitigate poor solubility in pharmacological assays?
- Methodological Answer :
- Strategy 1 : Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Strategy 2 : Synthesize prodrugs (e.g., ester derivatives) with improved lipophilicity. For example, methyl ester analogs of pyrimidoindoles show 3× higher bioavailability .
- Data : Solubility in PBS (pH 7.4) for similar compounds ranges from 5–50 µM, depending on substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
